1-Fluoro-2-methoxy-4-(2-methylallyl)benzene
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Overview
Description
1-Fluoro-2-methoxy-4-(2-methylallyl)benzene is an organic compound with the molecular formula C11H13FO. It is a derivative of benzene, featuring a fluorine atom, a methoxy group, and a 2-methylallyl group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Fluoro-2-methoxy-4-(2-methylallyl)benzene can be synthesized through several methods. One common approach involves the electrophilic aromatic substitution reaction, where a fluorine atom is introduced to the benzene ring. The methoxy group can be added via a nucleophilic substitution reaction, and the 2-methylallyl group can be introduced through a Friedel-Crafts alkylation reaction .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through distillation or recrystallization to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
1-Fluoro-2-methoxy-4-(2-methylallyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups to the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons .
Scientific Research Applications
1-Fluoro-2-methoxy-4-(2-methylallyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a pharmacophore in drug design.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Fluoro-2-methoxy-4-(2-methylallyl)benzene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function .
Comparison with Similar Compounds
Similar Compounds
- 1-Fluoro-2-methoxybenzene
- 1-Fluoro-4-methoxybenzene
- 2-Fluoro-1-methoxy-4-(2-methylallyl)benzene
Uniqueness
1-Fluoro-2-methoxy-4-(2-methylallyl)benzene is unique due to the presence of the 2-methylallyl group, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and influences its reactivity and applications .
Properties
IUPAC Name |
1-fluoro-2-methoxy-4-(2-methylprop-2-enyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO/c1-8(2)6-9-4-5-10(12)11(7-9)13-3/h4-5,7H,1,6H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTIPDRNOKGSMTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC1=CC(=C(C=C1)F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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